molecular formula C10H7ClN4 B1442758 6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile CAS No. 1335112-96-3

6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile

Cat. No. B1442758
M. Wt: 218.64 g/mol
InChI Key: AZMZNNLTDUUOIQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Chemical Synthesis and Reactivity

The chemical reactivity and synthesis of naphthyridine derivatives, including methodologies for generating substituted naphthyridines, have been a significant focus. For instance, the methylamination of 3,6-dinitro-1,8-naphthyridines using liquid methylamine and potassium permanganate showcases methods for introducing methylamino groups into naphthyridine structures, controlled by the interaction of the reagents' frontal molecular orbitals. This process provides a pathway for synthesizing derivatives of naphthyridine with potential biological and useful properties (Woźniak et al., 2000).

Heterocyclic Chemistry

Research into polyfunctionally heterocyclic derivatives incorporating the naphthyridine moiety has led to the development of novel compounds with potential for further chemical and biological application. For example, the synthesis of new polyfunctionally heterocyclic derivatives incorporating 2-imino-2H-chromene moiety demonstrates the versatility of naphthyridine derivatives in creating complex heterocyclic systems (Azab & Rady, 2012).

Material Science and Corrosion Inhibition

Naphthyridine derivatives have shown promise as corrosion inhibitors for metals in aggressive environments. Electrochemical, theoretical, and surface morphological studies have demonstrated the corrosion inhibition effects of naphthyridine derivatives on mild steel in hydrochloric acid. These studies highlight the potential of such compounds in protecting metal surfaces from corrosion, an essential aspect of material science and engineering (Singh et al., 2016).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a different compound or a specific aspect of “6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile” that you’d like to know about, feel free to ask!


properties

IUPAC Name

6-chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4/c1-13-9-7(4-12)2-6-3-8(11)5-14-10(6)15-9/h2-3,5H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMZNNLTDUUOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=NC=C(C=C2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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